- Dibenzo[b,d]furan derivatives as protein tyrosine phosphatase 1B inhibitors, India, , ,
Cas no 96706-46-6 (Dibenzob,dfuran-4-carbaldehyde)
96706-46-6 structure
Product Name:Dibenzob,dfuran-4-carbaldehyde
CAS 번호:96706-46-6
MF:C13H8O2
메가와트:196.20142364502
MDL:MFCD03306027
CID:810370
PubChem ID:253661242
Update Time:2024-10-25
Dibenzob,dfuran-4-carbaldehyde 화학적 및 물리적 성질
이름 및 식별자
-
- Dibenzo[b,d]furan-4-carbaldehyde
- 4-Dibenzofurancarboxaldehyde
- dibenzofuran-4-carbaldehyde
- Dibenzofuran-4-carboxaldehyde
- dibenzo[b,d]furan-4-carbaldehyde(SALTDATA: FREE)
- dibenzo[b,d]furan-4-carboxaldehyde
- Dibenzofuran-4-carbaldehyd
- ARONIS002356
- Dibenzofuran-?4-?carboxaldehyde
- GQYTWBPRZFRASB-UHFFFAOYSA-N
- 4533AF
- STK066355
- VZ31741
- ST035628
- AK106667
- BB0279521
- AB0157989
- D4771
- AN-
- ALBB-015093
- CS-0135976
- DB-027686
- 8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-6-carbaldehyde
- DTXCID80164891
- Dibenzofuran-4-carboxaldehyde, 97%
- DTXSID20242400
- SCHEMBL787917
- AS-40184
- EN300-7404283
- 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaene-6-carbaldehyde
- DIBENZOFURAN-4-CARBOXALDEHYDE 97
- 96706-46-6
- AN-329/41529423
- Z57206131
- MFCD03306027
- 8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE-6-CARBALDEHYDE
- AKOS000492164
- Dibenzob,dfuran-4-carbaldehyde
-
- MDL: MFCD03306027
- 인치: 1S/C13H8O2/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-8H
- InChIKey: GQYTWBPRZFRASB-UHFFFAOYSA-N
- 미소: O=CC1C2OC3C(C=2C=CC=1)=CC=CC=3
계산된 속성
- 정밀분자량: 196.05200
- 동위원소 질량: 196.052
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 2
- 중원자 수량: 15
- 회전 가능한 화학 키 수량: 1
- 복잡도: 251
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.1
- 토폴로지 분자 극성 표면적: 30.2
실험적 성질
- 밀도: 1.289±0.06 g/cm3 (20 ºC 760 Torr),
- 융해점: 95.0 to 99.0 deg-C
- 비등점: 360.5°Cat760mmHg
- 플래시 포인트: 170.2°C
- 굴절률: 1.734
- 용해도: Insuluble (2.4E-4 g/L) (25 ºC),
- PSA: 30.21000
- LogP: 3.39850
- 증기압: 0.0±0.8 mmHg at 25°C
Dibenzob,dfuran-4-carbaldehyde 보안 정보
-
기호:
- 제시어:경고
- 신호어:경고
- 피해 선언: H315-H319
- 경고성 성명: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 보안 지침: S22; S24/25
- 위험 등급:IRRITANT
- 저장 조건:4°C 저장..., -4°C 저장...더 좋음
Dibenzob,dfuran-4-carbaldehyde 세관 데이터
- 세관 번호:2932999099
- 세관 데이터:
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2932999099개요:
2932999099. 기타 산소잡원자만 함유한 잡환화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
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?? ??, ?? ??, 사용
요약:
2932999099. 산소 잡원자만 함유한 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
Dibenzob,dfuran-4-carbaldehyde 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09619-1g |
Dibenzob,dfuran-4-carbaldehyde |
96706-46-6 | 97% | 1g |
970.00 | 2021-06-01 | |
| Alichem | A019093683-5g |
Dibenzo[b,d]furan-4-carbaldehyde |
96706-46-6 | 95% | 5g |
$156.20 | 2023-08-31 | |
| Alichem | A019093683-25g |
Dibenzo[b,d]furan-4-carbaldehyde |
96706-46-6 | 95% | 25g |
$452.62 | 2023-08-31 | |
| Alichem | A019093683-100g |
Dibenzo[b,d]furan-4-carbaldehyde |
96706-46-6 | 95% | 100g |
$559.29 | 2023-08-31 | |
| TRC | B426198-10mg |
Dibenzo[b,d]furan-4-carbaldehyde |
96706-46-6 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B426198-50mg |
Dibenzo[b,d]furan-4-carbaldehyde |
96706-46-6 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B426198-100mg |
Dibenzo[b,d]furan-4-carbaldehyde |
96706-46-6 | 100mg |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D870983-200mg |
Dibenzofuran-4-carboxaldehyde |
96706-46-6 | 98% | 200mg |
284.40 | 2021-05-17 | |
| Apollo Scientific | OR928449-5g |
Dibenzofuran-4-carbaldehyde |
96706-46-6 | 98% | 5g |
£65.00 | 2025-02-21 | |
| Apollo Scientific | OR928449-25g |
Dibenzofuran-4-carbaldehyde |
96706-46-6 | 98% | 25g |
£320.00 | 2025-02-21 |
Dibenzob,dfuran-4-carbaldehyde 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 30 min, -40 °C
1.2 -40 °C; 2 h, -40 °C → rt; 6 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; acidified, rt
1.2 -40 °C; 2 h, -40 °C → rt; 6 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; acidified, rt
참조
합성 방법 2
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -40 °C; 30 min, -40 °C
1.2 2 h, -40 °C → 28 °C; 6 h, 28 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 2 h, -40 °C → 28 °C; 6 h, 28 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
참조
- Synthesis and evaluation of some novel dibenzo[b,d]furan carboxylic acids as potential anti-diabetic agents, European Journal of Medicinal Chemistry, 2010, 45(9), 3709-3718
합성 방법 3
반응 조건
1.1 Reagents: Oxygen Catalysts: 1,2,3,4-Tetrahydroquinoline Solvents: Acetonitrile ; 24 - 36 h, rt
참조
- Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid, Angewandte Chemie, 2017, 56(28), 8201-8205
합성 방법 4
반응 조건
참조
- Conformationally restricted diamines as spacers for parallel β-sheet formation, Tetrahedron, 1997, 53(51), 17425-17440
합성 방법 5
반응 조건
참조
- 4-Heterotricyclic substituted 1,4-dihydropyridines with a potent selective bradycardic effect, Arzneimittel-Forschung, 1991, 41(7), 705-9
합성 방법 6
반응 조건
1.1 Reagents: sec-Butyllithium
1.2 -
1.2 -
참조
- Dibenzofuran, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, , 1-3
합성 방법 7
반응 조건
1.1 Reagents: Potassium carbonate , Potassium ferricyanide Catalysts: Dipotassium osmate Solvents: Acetonitrile , Water ; rt → 60 °C; 4 h, 60 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
참조
- An expedient osmium(VI)/K3Fe(CN)6-mediated selective oxidation of benzylic, allylic and propargylic alcohols, RSC Advances, 2014, 4(76), 40561-40568
합성 방법 8
반응 조건
1.1 Reagents: Potassium methoxide , Hexamethyldisilane Catalysts: Magnesium triflate Solvents: Dimethylformamide ; rt; 4 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
참조
- Potassium methoxide/disilane-mediated formylation of aryl iodides with DMF at room temperature, Organic Chemistry Frontiers, 2020, 7(24), 4074-4079
합성 방법 9
반응 조건
1.1 Reagents: Butyllithium ; -78 °C
참조
- Insights into the Morita-Baylis-Hillman reaction of isomeric dibenzofuran carbaldehydes: a theoretical and mass spectral study, RSC Advances, 2015, 5(120), 99133-99142
합성 방법 10
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Heptane ; 0 °C; 30 min, -78 °C
1.2 -78 °C; -78 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 -78 °C; -78 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
참조
- Preparation of aromatic heterocyclic compounds, organic semiconductor materials, films, and semiconductor devices, Japan, , ,
합성 방법 11
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Heptane ; 0 °C; 30 min, -78 °C
1.2 -78 °C; -78 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 -78 °C; -78 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
참조
- Aromatic heterocyclic compound, manufacturing method thereof, organic semiconductor material, and organic semiconductor device, World Intellectual Property Organization, , ,
합성 방법 12
반응 조건
1.1 Reagents: sec-Butyllithium Solvents: Diethyl ether , Hexane ; -65 °C; 30 min, rt; 1 h, rt
1.2 rt → -65 °C; -65 °C; -65 °C → rt; 2 h, rt
1.2 rt → -65 °C; -65 °C; -65 °C → rt; 2 h, rt
참조
- Aromatic amine derivative for organic electroluminescent device, World Intellectual Property Organization, , ,
합성 방법 13
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 5 °C; 1 h, 5 °C
1.2 20 min, rt
1.3 Reagents: Sodium chloride Solvents: Water ; rt
1.2 20 min, rt
1.3 Reagents: Sodium chloride Solvents: Water ; rt
참조
- Preparation of dibenzofuranylmethyl and benzodioxinylmethyl thioacetamides as well as analogs for use in the treatment of sleep disorders and related diseases, World Intellectual Property Organization, , ,
합성 방법 14
반응 조건
참조
- Preparation of dibenzofuranylmethyl and benzodioxinylmethyl thioacetamides as well as analogs for use in the treatment of sleep disorders and related diseases, European Patent Organization, , ,
합성 방법 15
반응 조건
1.1 Reagents: sec-Butyllithium Solvents: Diethyl ether , Hexane , Cyclohexane
1.2 Reagents: sec-Butyllithium
1.3 -
1.2 Reagents: sec-Butyllithium
1.3 -
참조
- One-pot synthesis of dissymmetrical 4,6-disubstituted dibenzofurans, Tetrahedron Letters, 1995, 36(42), 7657-60
Dibenzob,dfuran-4-carbaldehyde Raw materials
Dibenzob,dfuran-4-carbaldehyde Preparation Products
Dibenzob,dfuran-4-carbaldehyde 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:96706-46-6)Dibenzob,dfuran-4-carbaldehyde
주문 번호:A858678
인벤토리 상태:in Stock
재다:25g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 08:13
가격 ($):158.0
Email:sales@amadischem.com
Dibenzob,dfuran-4-carbaldehyde 관련 문헌
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
96706-46-6 (Dibenzob,dfuran-4-carbaldehyde) 관련 제품
- 917745-07-4(Methyl, 3-benzofuranyloxo-)
- 1136-77-2(Dibenzofuran,4,6-dimethyl-)
- 17059-52-8(7-Methylbenzofuran)
- 648449-50-7(3-Methyl-1-benzofuran-5-carbaldehyde)
- 75293-82-2(BenzBIndeno1,2-EPyran-6-Carboxaldehyde)
- 64965-91-9(Benzofuran,5,7-dimethyl-)
- 95333-14-5(Benzofuran-7-carbaldehyde)
- 143883-36-7(3-Benzofurancarboxaldehyde,5-methyl-)
- 143883-37-8(3-Benzofurancarboxaldehyde,6-methyl-)
- 7320-53-8(Dibenzofuran, 4-methyl-)
추천 공급업체
Amadis Chemical Company Limited
(CAS:96706-46-6)Dibenzob,dfuran-4-carbaldehyde
순결:99%
재다:25g
가격 ($):158.0